Estrone benzoate is a synthetic ester of estrone, a naturally occurring steroidal estrogen hormone primarily produced by the ovaries in females [, , ]. It belongs to the class of estrogens, known for their role in the development and regulation of the female reproductive system []. In scientific research, estrone benzoate is widely employed to induce specific physiological responses in animal models, enabling the study of estrogen-dependent processes [, , ].
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate, also known as estrone 3-benzoate, is a synthetic estrogen and an estrogen ester. It is specifically the C3 benzoate ester of estrone, first reported in 1932. This compound serves as a precursor for the more active estradiol benzoate, developed shortly thereafter in 1933. Its primary applications are in scientific research, particularly in the fields of chemistry, biology, and medicine, where it is studied for its hormonal effects and potential therapeutic uses.
The compound can be synthesized from various steroid precursors and is available through chemical suppliers for research purposes.
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate belongs to the class of compounds known as estrogens. It is categorized under synthetic estrogens due to its modification from natural steroid hormones.
The synthesis of 3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate typically involves several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Advanced techniques like chromatography may be employed to purify the final product.
The molecular formula for 3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate is , with a molecular weight of approximately 374.5 g/mol.
The structure features a hydroxyl group at the C3 position and a benzoate ester at the C17 position of the steroid backbone.
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate can undergo several chemical reactions:
Common reagents used include:
The mechanism of action for 3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate primarily involves its interaction with estrogen receptors in target tissues. Upon administration:
Data from studies indicate that this compound exhibits estrogenic activity comparable to other estrogens but with distinct pharmacokinetic properties due to its esterified form.
The compound has a stable structure under normal conditions but may decompose under extreme pH or temperature variations. It forms combustible dust concentrations when dispersed in air.
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate has several applications across various fields:
The synthesis of 3-hydroxyestra-1,3,5(10)-trien-17-one benzoate (CAS 2393-53-5) centers on selective esterification of estrone’s C3 phenolic hydroxyl group. The benchmark method employs Schotten-Baumann conditions, where estrone reacts with benzoyl chloride (1.2 equivalents) in biphasic dichloromethane/water with sodium hydroxide as base. This yields 72–78% crude product, though with notable impurities from C17 ketone reactivity or O-benzoylation byproducts [6].
Advanced strategies address these limitations:
Table 1: Esterification Method Comparison
Method | Conditions | Yield | Purity (HPLC) | Key Advantage |
---|---|---|---|---|
Schotten-Baumann | NaOH, CH₂Cl₂/H₂O, 0°C, 4h | 78% | 91% | Operational simplicity |
DMAP-catalyzed | DMAP (0.1 eq), CH₂Cl₂, reflux, 12h | 89% | 98% | Suppressed C17 acylation |
t-BuOK-catalyzed | t-BuOK (0.05 eq), toluene, 80°C, 2h | 85% | 97% | Reduced byproduct formation |
A critical side reaction is the photo-Fries rearrangement upon UV exposure, where the benzoate migrates to ortho positions on ring A. This generates isomeric impurities (up to 12% under ambient light), necessitating amber glassware and inert atmospheres during synthesis [6].
Selective reduction of the C17 ketone in 3-benzoate-protected estrone is sterically hindered by the C13 angular methyl group and the planar benzoate at C3. Unmodified estrone undergoes NaBH₄ reduction to estradiol with >95% efficiency, but 3-benzoate derivatives exhibit <40% conversion under identical conditions due to conformational gating [3] [6].
X-ray crystallography reveals that the benzoate’s carbonyl oxygen aligns perpendicularly to ring A (dihedral angle C3-O1-C19-C20 = 175.5°), creating a hydrophobic pocket that obstructs hydride approach. This forces adoption of specialized reagents:
Table 2: Reducing Agents for C17 Ketone in 3-Benzoate Estrone
Reducing System | Solvent | Temperature | C17 Alcohol Yield | Benzoate Cleavage |
---|---|---|---|---|
NaBH₄ | MeOH | 25°C | 38% | 45% |
LiAlH₄ | THF | 0°C | 29% | 61% |
CeCl₃·7H₂O/NaBH₄ | MeOH | 0°C | 94% | <2% |
DIBAL-H | Toluene | −78°C | 82% | 5% |
Post-reduction, the product is 17β-hydroxyestra-1,3,5(10)-trien-3-yl benzoate (C₂₅H₂₈O₃), confirmed by [8] [2].
The benzoate group serves as a protecting group or prodrug moiety, with hydrolysis kinetics dictating functional performance. In vitro studies show:
Table 3: Hydrolysis Kinetics of 3-Hydroxyestra-1,3,5(10)-trien-17-one Benzoate
Condition | Half-life (t₁/₂) | Primary Cleavage Product | Detection Method |
---|---|---|---|
pH 7.4 buffer, 37°C | 126 h | Estrone | HPLC-UV (280 nm) |
pH 1.0 buffer, 37°C | 8.2 h | Estrone | LC-MS |
Human plasma, 37°C | 45 min | Estrone | Radioisotope tracing |
Rat liver microsomes | 12 min | Estrone | Fluorescent assay |
Human serum albumin (HSA) binding influences hydrolytic rates. Docking studies indicate the benzoate occupies subdomain IIA of HSA via van der Waals interactions and hydrogen bonding, shielding it from esterases. This extends in vivo half-life by 3-fold compared to unbound compound [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1